Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate to form tert-butyl 3,4-difluorophenylcarbamate. This intermediate is then subjected to further reactions to introduce the hydroxypiperidine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(4-fluorophenyl)-2-methylbut-3-yn-2-ylpiperazine-1-carboxylate
- Tert-butyl 3,4-difluorophenylcarbamate
Uniqueness
Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both the difluorophenyl and hydroxypiperidine groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21F2NO3 |
---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-7-6-11(14(20)9-19)10-4-5-12(17)13(18)8-10/h4-5,8,11,14,20H,6-7,9H2,1-3H3 |
InChI Key |
BMVMZZFRCFXFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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